![molecular formula C12H14O B14240875 [2-(4-Ethenylphenyl)cyclopropyl]methanol CAS No. 321900-16-7](/img/structure/B14240875.png)
[2-(4-Ethenylphenyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Ethenylphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C12H14O It features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethenylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by the introduction of the methanol group. One common method involves the use of a cyclopropanation reaction with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(4-Ethenylphenyl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of [2-(4-Ethenylphenyl)cyclopropyl]aldehyde or [2-(4-Ethenylphenyl)cyclopropyl]carboxylic acid.
Reduction: Formation of [2-(4-Ethylphenyl)cyclopropyl]methanol.
Substitution: Formation of substituted derivatives such as [2-(4-Nitrophenyl)cyclopropyl]methanol or [2-(4-Bromophenyl)cyclopropyl]methanol.
Aplicaciones Científicas De Investigación
[2-(4-Ethenylphenyl)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [2-(4-Ethenylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[2-(4-Vinylphenyl)cyclopropyl]methanol: Similar structure but with a vinyl group instead of an ethenyl group.
[2-(4-Ethylphenyl)cyclopropyl]methanol: Similar structure but with an ethyl group instead of an ethenyl group.
[2-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
[2-(4-Ethenylphenyl)cyclopropyl]methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects in various fields of research.
Propiedades
Número CAS |
321900-16-7 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
[2-(4-ethenylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h2-6,11-13H,1,7-8H2 |
Clave InChI |
XFOODBWLTRIPQS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
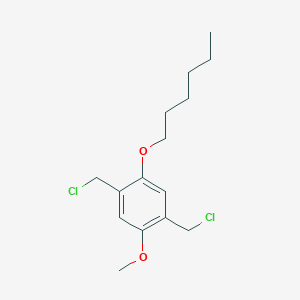
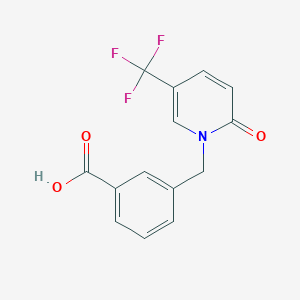
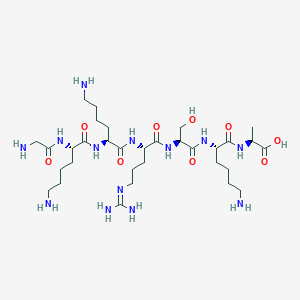
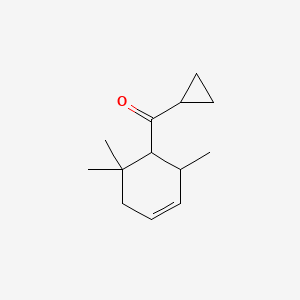
![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
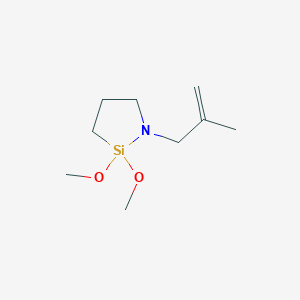
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
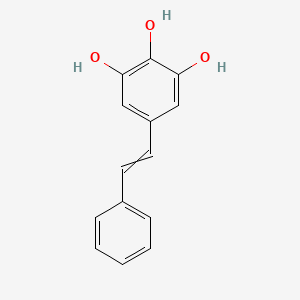
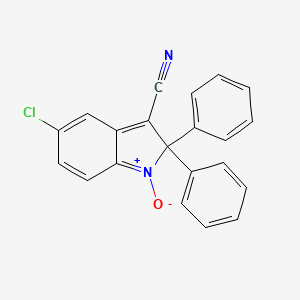

![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
